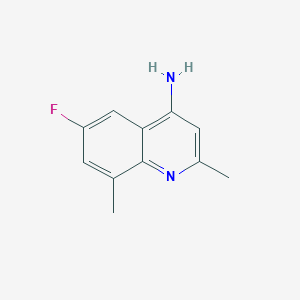

6-Fluoro-2,8-dimethylquinolin-4-amine

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Research

The history of quinoline chemistry dates back to 1834, when it was first extracted from coal tar by Friedlieb Ferdinand Runge. researchgate.net A significant milestone in its evolution was the isolation of quinine (B1679958) and cinchonine (B1669041) from cinchona bark in 1820, alkaloids that feature the quinoline core. nih.gov Quinine, in particular, became the first effective treatment for malaria, cementing the importance of the quinoline structure in medicinal chemistry. nih.govyoutube.com This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of pivotal antimalarial drugs like chloroquine (B1663885) in the 1940s. nih.gov The journey of quinoline chemistry has been one of continuous discovery, from natural product isolation to the strategic design of synthetic molecules with a wide array of therapeutic applications. youtube.comnih.gov

The Quinoline Moiety as a Privileged Scaffold in Contemporary Drug Discovery Research

In modern medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold." nih.govresearchgate.netyoutube.com This term denotes a molecular framework that is able to bind to multiple, diverse biological targets, making it a highly fruitful starting point for drug discovery. researchgate.netnih.gov The synthetic versatility of the quinoline core allows for the introduction of various functional groups at different positions, enabling the creation of large libraries of structurally diverse derivatives. youtube.combldpharm.com This adaptability has been exploited to develop drugs for a wide range of diseases. researchgate.net Consequently, quinoline-based compounds are prominent in anticancer research, with numerous candidates currently under clinical investigation. nih.govresearchgate.netnih.gov The proven effectiveness and druggability of this scaffold firmly establish its status as a critical component in the development of new therapeutic agents. researchgate.net

Specific Focus on Fluoroquinoline and 4-Aminoquinoline (B48711) Derivatives in Academic Inquiry

Among the vast number of quinoline derivatives, those containing fluorine atoms (fluoroquinolines) and an amino group at the 4-position (4-aminoquinolines) have garnered significant academic interest due to their enhanced biological activities.

The introduction of a fluorine atom, particularly at the 6-position, has been shown to significantly enhance the antibacterial potency of quinoline compounds. researchgate.net This has led to the development of a major class of antibiotics. Research has also explored the synthesis of various 6-fluoro-4-oxo-quinoline derivatives as potential antimicrobial agents. researchgate.netnih.gov

The 4-aminoquinoline scaffold is arguably one of the most important in medicinal chemistry, forming the basis of numerous antimalarial drugs, including the landmark compound chloroquine. mdpi.combldpharm.com This class of compounds has been a major focus of research aimed at overcoming drug resistance in malaria. frontiersin.org Beyond their antimalarial properties, 4-aminoquinoline derivatives have been investigated for a broad spectrum of other activities, including anticancer, antileishmanial, and anti-inflammatory effects, highlighting their therapeutic versatility. nih.govmdpi.compharmacy180.compharmaffiliates.com

Rationale for Dedicated Research on 6-Fluoro-2,8-dimethylquinolin-4-amine and Closely Related Structures

While extensive research on the specific compound This compound (CAS 1248773-93-4) is not widely available in public literature, a strong rationale for its investigation can be constructed based on the well-documented structure-activity relationships (SAR) of its constituent parts and closely related analogs. The molecule combines several structural features known to impart significant biological activity.

The rationale for dedicated research into this compound is built on the following key points:

The 4-Aminoquinoline Core: This is a proven pharmacophore essential for antimalarial activity and has shown significant potential in anticancer research. nih.govpharmacy180.com The amino group at the C-4 position is a critical feature for these biological effects. youtube.com

Fluorine at the 6-Position: The presence of a fluorine atom on the quinoline ring is a common strategy to enhance biological activity. In many quinoline-based drugs, 6-fluoro substitution leads to improved antimicrobial and anticancer properties. nih.govresearchgate.netmdpi.com

Methyl Groups at C-2 and C-8: Alkyl substitutions on the quinoline ring can significantly modulate a compound's activity. A methyl group at the C-2 position is present in some biologically active quinolines. However, structure-activity relationship studies on some 4-aminoquinolines have shown that a methyl group at the C-8 position can lead to a loss of antimalarial activity. This makes the specific combination in this compound an interesting case for investigation to understand the interplay of these substituents.

Research into closely related compounds provides further impetus. For instance, various 2-substituted-4-amino-6-halogenquinolines have been synthesized and shown to possess potent antiproliferative activity against several cancer cell lines. This indicates that the general scaffold of the target compound is promising for cancer drug discovery. The study of fluorinated dimethylquinolines is considered a promising direction in heterocyclic research, aiming to combine the beneficial electronic effects of fluorine with the steric and electronic influence of methyl groups.

The compound This compound represents a unique combination of these key structural motifs. Research is warranted to synthesize and evaluate this compound to determine how the interplay between the 6-fluoro, 4-amino, and the specific 2,8-dimethyl substitution pattern affects its physicochemical properties and biological activity. Such studies would provide valuable data for the broader understanding of quinoline structure-activity relationships and could lead to the discovery of novel therapeutic agents.

Interactive Data Table: Biological Activity of Related Quinolines

Below is a summary of the reported biological activities for compounds structurally related to this compound, illustrating the potential of this chemical class.

| Compound Class/Derivative | Biological Activity | Research Focus |

| 4-Aminoquinolines | Antimalarial, Anticancer, Antileishmanial, Anti-inflammatory | Overcoming drug resistance, developing new therapeutics nih.govbldpharm.compharmacy180.com |

| 6-Fluoroquinolines | Antibacterial, Antimicrobial, Cytotoxic | Development of new antibiotics and anticancer agents nih.govresearchgate.netnih.gov |

| 6-Fluoro-2-methylquinoline-4-carboxylic acid | Antimicrobial, Anticancer (potential) | Intermediate for pharmaceutical synthesis, enzyme inhibition studies mdpi.com |

| 2-Substituted-4-amino-6-halogenquinolines | Antiproliferative | Anticancer drug development |

Properties

Molecular Formula |

C11H11FN2 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

6-fluoro-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11FN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

ZFUWXNSRXSDEJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 2,8 Dimethylquinolin 4 Amine and Its Analogs

Strategic Approaches to the Quinoline (B57606) Core Synthesis

The assembly of the fundamental quinoline ring is the initial and most critical phase in the synthesis of 6-Fluoro-2,8-dimethylquinolin-4-amine. A variety of synthetic routes have been developed over the years, ranging from classical name reactions to modern, more sustainable methodologies.

Several classical reactions provide a robust foundation for quinoline synthesis and can be adapted for the preparation of substituted derivatives.

Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netijsr.net The reaction proceeds through the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration afford the quinoline ring. wikipedia.org For the synthesis of the target molecule, a substituted isatin could theoretically be employed, although the introduction of the C-2 and C-8 methyl groups via this method is not straightforward.

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.comnih.gov The reaction typically proceeds in two stages: the formation of a Schiff base intermediate, followed by a thermal cyclization to yield a 4-hydroxyquinoline. wikipedia.orgsynarchive.com The regioselectivity of the cyclization can be influenced by the reaction conditions. For the synthesis of this compound, a 4-fluoro-2-methylaniline could be reacted with a β-ketoester. The resulting 4-hydroxyquinoline can then be converted to the desired 4-amino derivative.

Doebner-von Miller Reaction: This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.netsynarchive.com The reaction is typically catalyzed by strong acids and often involves the in situ formation of the α,β-unsaturated carbonyl compound from aldehydes or ketones. wikipedia.org This method is particularly well-suited for the introduction of alkyl groups onto the quinoline ring. nih.gov For the target molecule, a 4-fluoro-2-methylaniline could be reacted with an appropriate α,β-unsaturated carbonyl compound to introduce the C-2 methyl group and form the quinoline core.

Table 1: Overview of Classical Quinoline Synthesis Reactions

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Forms the 4-carboxy functional group. wikipedia.orgresearchgate.net |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | Proceeds via a Schiff base; requires thermal cyclization. wikipedia.orgscribd.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Acid-catalyzed; suitable for alkyl-substituted quinolines. wikipedia.orgslideshare.net |

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Protocols: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions. nih.govmdpi.com Microwave-assisted synthesis has been successfully applied to various quinoline syntheses, including the Pfitzinger reaction. researchgate.net The use of microwave heating can accelerate the rate-determining steps in these classical reactions, making them more efficient.

Solvent-Free Reactions: The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, often conducted under thermal or microwave conditions, can reduce the environmental impact of a synthesis and simplify product purification. jptcp.com Several quinoline syntheses have been adapted to solvent-free conditions, demonstrating the feasibility of this approach for generating the quinoline core.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Approach | Conditions | Advantages |

|---|---|---|

| Conventional Heating | Reflux in organic solvents | Well-established procedures |

| Microwave-Assisted | Microwave irradiation, often with polar solvents or on solid supports | Rapid reaction times, higher yields, improved purity. nih.govmdpi.com |

| Solvent-Free | Thermal or microwave heating without solvent | Reduced waste, simplified workup, lower environmental impact. jptcp.com |

Beyond the classical methods, a range of alternative strategies for constructing the quinoline ring have been developed, offering different pathways to substituted derivatives.

Electrophilic Cyclization of N-(2-Alkynyl)anilines: This method provides a versatile route to 3-substituted quinolines. The reaction involves the cyclization of an N-(2-alkynyl)aniline in the presence of an electrophile, such as iodine monochloride or bromine. nih.gov This approach allows for the introduction of a variety of substituents at the 3-position of the quinoline ring under mild conditions.

Transition Metal-Catalyzed Cyclizations: A plethora of transition metal-catalyzed reactions have been developed for quinoline synthesis. mdpi.com These reactions often involve C-H activation and can provide access to a wide range of substituted quinolines with high regioselectivity. acs.org For example, rhodium-catalyzed cyclization of anilines with alkynes can be used to construct the quinoline core. mdpi.com

Regioselective Installation of Substituents on the Quinoline Ring

The precise placement of the fluoro, methyl, and amino groups is crucial for the identity of this compound. This requires synthetic strategies that offer high regioselectivity.

The introduction of a fluorine atom at the C-6 position is most commonly achieved by starting with a pre-fluorinated precursor.

Use of Fluorinated Anilines: The most straightforward approach is to begin the quinoline synthesis with a 4-fluoro-substituted aniline. For the target molecule, 4-fluoro-2-methylaniline would be an ideal starting material. This ensures that the fluorine atom is correctly positioned in the final quinoline product. A variety of classical and modern quinoline syntheses can be initiated with this type of substituted aniline. researchgate.netresearchgate.net

The installation of the two methyl groups at the C-2 and C-8 positions can be achieved through several methods.

From Substituted Anilines: As mentioned previously, starting with a 2-methyl-substituted aniline, such as 4-fluoro-2-methylaniline, will directly place one of the methyl groups at the C-8 position of the resulting quinoline.

Doebner-von Miller Reaction: This reaction is well-suited for introducing a methyl group at the C-2 position. By choosing an appropriate α,β-unsaturated carbonyl compound, such as crotonaldehyde (formed in situ from acetaldehyde), a methyl group can be installed at the C-2 position of the quinoline ring. nih.goviipseries.org

Transition Metal-Catalyzed C-H Methylation: Recent advances in C-H activation have provided powerful tools for the direct methylation of heteroaromatic rings. researchgate.netnih.govresearchgate.net For instance, rhodium-catalyzed C-H methylation of quinoline N-oxides at the C-8 position has been reported. researchgate.net While this may not be the most direct route for the primary synthesis, it represents a valuable strategy for the late-stage functionalization of quinoline derivatives. Similarly, methods for the modification of existing methyl groups at the C-2 and C-8 positions have also been developed. researchgate.net

Alkylation via Nucleophilic Addition: The C-2 position of the quinoline ring is susceptible to nucleophilic attack. Alkyl groups can be introduced at this position through reactions with organometallic reagents such as Grignard reagents or organolithiums, followed by oxidation. iust.ac.ir Rhodium-catalyzed alkylation of quinolines with alkenes has also been demonstrated. nih.gov

Pathways for the Formation of the C-4 Amine Functionality

The introduction of the amine group at the C-4 position of the 6-fluoro-2,8-dimethylquinoline scaffold is a critical step in the synthesis of the target compound and its analogs. The most prevalent and effective method for this transformation is through nucleophilic aromatic substitution (SNAr) on a suitable 4-haloquinoline precursor, typically 4-chloro-6-fluoro-2,8-dimethylquinoline.

The reactivity of the C-4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the quinoline nitrogen. The general mechanism involves the addition of a nucleophile to the electron-deficient C-4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group.

Several protocols have been developed to achieve this amination, with variations in reaction conditions, amine sources, and catalysts to optimize yields and accommodate a range of substrates.

Conventional Heating Methods:

Direct coupling of a 4-chloroquinoline with a primary or secondary amine is a common approach. These reactions are often carried out at elevated temperatures (typically above 120°C) in a suitable solvent such as dimethylformamide (DMF) or an alcohol. frontiersin.orgnih.gov The use of an excess of the amine can sometimes serve as both the nucleophile and the solvent. nih.gov To improve reaction yields, especially with less reactive amines like anilines, a base such as triethylamine or potassium carbonate can be added to neutralize the hydrogen halide formed during the reaction. nih.gov For the introduction of anilines, the use of a catalytic amount of a Brønsted or Lewis acid can facilitate the reaction. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 4-aminoquinolines. This method often leads to significantly shorter reaction times (minutes instead of hours) and improved yields. frontiersin.orgnih.gov Reactions are typically performed in a sealed vessel using a high-boiling point solvent like dimethyl sulfoxide (DMSO) at temperatures ranging from 140°C to 180°C. frontiersin.orgnih.gov The choice of base, if required, depends on the nature of the amine nucleophile. frontiersin.orgnih.gov

Catalytic Approaches:

Palladium- and copper-catalyzed reactions have also been employed for the formation of the C-4 amine bond. For instance, a palladium-catalyzed multicomponent domino reaction can be used to synthesize 2-aryl-4-dialkylaminoquinolines. nih.gov Copper(I) iodide (CuI) has been used to catalyze the introduction of an unsubstituted amine group from formamide. nih.gov

Table 1: Selected Methods for the Synthesis of 4-Aminoquinolines via Nucleophilic Aromatic Substitution

| Method | Key Reagents and Conditions | Amine Scope | Typical Yields | Reference |

| Conventional Heating | Amine, Alcohol or DMF, T > 120°C, t > 24h | Alkylamines (primary & secondary) | Moderate | frontiersin.orgnih.gov |

| Base-Mediated | Amine, K₂CO₃ or Et₃N, Acetonitrile, Reflux | Alkylamines, Anilines | Good | frontiersin.org |

| Microwave-Assisted | Amine, DMSO, 140-180°C, 20-30 min | Alkylamines, Anilines, N-Heteroarenes | Good to Excellent (80-95%) | frontiersin.orgnih.gov |

| Copper-Catalyzed | 4-Haloquinoline, Formamide, CuI, 2-Aminoethanol | Unsubstituted Amine | Moderate to Good | nih.gov |

| Palladium-Catalyzed | Ethynylarylamine, Aryl iodide, CO, Amine, PdCl₂(PPh₃)₂ | Dialkylamines, Alkylamines | Moderate to Good | nih.gov |

Derivatization and Further Structural Modification Strategies for this compound Analogs

Following the successful synthesis of the core this compound structure, further derivatization and structural modifications are often pursued to explore structure-activity relationships and optimize desired properties. These strategies focus on transformations at the exocyclic amino group, variations of substituents on the quinoline ring, and the development of hybrid molecules.

Chemical Transformations at the Amino Group (e.g., acylation, alkylation)

The primary amino group at the C-4 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of functionalities.

Acylation:

Acylation of the 4-amino group to form the corresponding amides is a common derivatization strategy. This can be achieved by reacting the 4-aminoquinoline (B48711) with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct. The resulting amides can exhibit altered physicochemical properties and biological activities compared to the parent amine.

Alkylation:

Alkylation of the 4-amino group introduces alkyl or substituted alkyl chains. Direct alkylation with alkyl halides can be challenging and may lead to a mixture of mono- and di-alkylated products. A more controlled approach involves reductive amination, where the 4-aminoquinoline is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride.

For the synthesis of N-methylated secondary amines, a direct methylation of the 4-amino group can be attempted using methyl iodide and a base, though this may result in a mixture of products. acs.org An alternative is a microwave-assisted fusion of an N-methylated secondary amine with the 4-chloroquinoline precursor. acs.org

Table 2: Examples of Chemical Transformations at the 4-Amino Group of Quinoline Analogs

| Transformation | Reagents and Conditions | Product Type |

| Acylation | Acyl halide or anhydride, Base (e.g., pyridine, triethylamine) | Amide |

| Alkylation | Alkyl halide, Base | Mono- and Di-alkylated amine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₄) | Substituted secondary or tertiary amine |

| N-Methylation | Methyl iodide, Base (e.g., NaH) | N-methylated amine |

Strategic Substituent Variations on the Quinoline Ring System

Modifying the substituents on the quinoline ring is a key strategy to fine-tune the electronic and steric properties of the molecule. While the parent compound is this compound, variations at these and other positions can lead to analogs with different biological profiles.

The synthesis of such analogs often starts from appropriately substituted anilines that are then subjected to classical quinoline synthesis methods like the Doebner-von Miller or Conrad-Limpach reactions. nih.gov For example, to introduce a different substituent at the 6-position, one would start with a 4-substituted aniline.

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer powerful tools for the direct introduction of new functional groups onto the quinoline ring, even at later stages of the synthesis. rsc.orgnih.gov These reactions can be directed to specific positions on the ring by the choice of catalyst and directing groups. For instance, rhodium-catalyzed C8-alkenylation of quinoline N-oxides has been reported. nih.gov

Approaches to Develop Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of covalently linking two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. This can lead to compounds with dual modes of action, improved potency, or the ability to overcome drug resistance. Quinoline-based hybrids have been extensively explored.

Commonly employed strategies for the synthesis of quinoline hybrids include:

Amide or Ester Linkages: The 4-amino group or a carboxylic acid functionality on the quinoline ring can be used to form amide or ester bonds with another molecule of interest.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for creating a stable triazole linker between the quinoline scaffold and another molecular entity. frontiersin.org

Multi-component Reactions: Reactions like the Ugi reaction can be used to combine a quinoline-containing starting material with several other components in a single step to generate complex hybrid molecules. researchgate.net

Various heterocyclic moieties have been hybridized with the quinoline scaffold, including coumarins, researchgate.net pyrazoles, nih.gov and pyrimidines. nih.gov For example, quinoline-coumarin hybrids have been synthesized via the Ugi reaction, researchgate.net and pyrazole-pyridine-based quinoline hybrids have been prepared using the Vilsmeier-Haack reaction. nih.govfrontiersin.org

Table 3: Examples of Quinoline-Based Hybrid Molecules

| Hybrid Type | Linker | Synthetic Strategy | Reference |

| Quinoline-Coumarin | Amide | Ugi Reaction | researchgate.net |

| Quinoline-Pyrazole | Pyridine | Vilsmeier-Haack Reaction | nih.govfrontiersin.org |

| Quinoline-Triazole | Triazole | Click Chemistry (CuAAC) | frontiersin.org |

| Quinoline-Pyrimidine | Amine | Multi-step synthesis | nih.gov |

Structure Activity Relationship Sar Investigations of 6 Fluoro 2,8 Dimethylquinolin 4 Amine Derivatives

Influence of the Fluoro Substituent at C-6 on the Biological Activity Profile

The introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring has a marked impact on the biological activity of the resulting derivatives. Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov

In many quinoline-based compounds, the 6-fluoro substituent has been shown to enhance biological activity. For instance, in the realm of antibacterial agents, certain 6-fluoro-8-carboxy-tetrahydroquinoline derivatives have demonstrated potent activity against E. coli. The fluorine atom at C-6 can influence the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets. The enhanced electronegativity conferred by the fluorine atom can lead to more favorable interactions with biological targets.

| Compound Class | Observed Effect of C-6 Fluoro Group | Potential Rationale |

|---|---|---|

| Antibacterial Quinolines | Enhanced potency | Increased cell penetration, altered electronic interactions with target |

| Anticancer Quinolines | Improved metabolic stability and bioavailability | Blocking of metabolic oxidation at C-6 |

Contribution of the Methyl Groups at C-2 and C-8 to Activity and Selectivity

The methyl groups at the C-2 and C-8 positions of the quinoline core in 6-Fluoro-2,8-dimethylquinolin-4-amine derivatives play a crucial role in defining their activity and selectivity. These seemingly simple alkyl groups can exert significant steric and electronic effects that modulate the interaction of the molecule with its biological target.

The C-8 methyl group, located on the carbocyclic ring, also contributes to the steric profile of the molecule. Its presence can force the molecule to adopt a specific conformation that is optimal for binding to the desired target. For example, in the context of C(sp3)–H bond arylation reactions of 8-methyl quinoline, the methyl group directs the reaction to a specific position. acs.org The interplay between the C-2 and C-8 methyl groups can create a unique three-dimensional shape that is critical for selective molecular recognition. Research on related quinoline structures has shown that the position of methyl substitution can significantly impact anticancer activity, with some studies indicating that C-5 methyl substitution can be more potent than C-6 substitution. biointerfaceresearch.com

| Methyl Group Position | Potential Contribution to Activity | Potential Contribution to Selectivity |

|---|---|---|

| C-2 | Favorable van der Waals interactions, modulation of nitrogen basicity | Steric hindrance preventing off-target binding |

| C-8 | Induction of a specific bioactive conformation | Creation of a unique steric profile for selective recognition |

Importance of the C-4 Amine Group for Molecular Recognition and Biological Target Interaction

The amine group at the C-4 position is a cornerstone of the biological activity of many quinoline derivatives, including the well-known antimalarial drug chloroquine (B1663885). wikipedia.org This functional group is a key hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding sites of target proteins.

In the case of this compound, the C-4 amine is expected to be a primary point of contact with its biological target. Its ability to participate in hydrogen bonding networks is often essential for anchoring the molecule within the active site and ensuring a stable and high-affinity interaction. The basicity of this amine group can also be critical for its mechanism of action, as it can become protonated under physiological conditions, leading to electrostatic interactions with negatively charged residues.

Structure-guided development of other quinoline derivatives has consistently highlighted the importance of the C-4 amino linkage for potent biological activity. nih.gov Modifications to this amine group, such as acylation or substitution with different alkyl or aryl groups, can dramatically alter the compound's potency and selectivity by changing its hydrogen bonding capacity and steric profile.

Positional Effects of Diverse Substituents on the Quinoline Core and their SAR Implications

While the core structure of this compound provides a foundational pharmacophore, the introduction of diverse substituents at other positions on the quinoline ring can further refine its biological activity. The positional isomerism of these substituents can lead to significant differences in potency and selectivity.

Research into imidazo[4,5-c]quinoline derivatives has demonstrated that modifications at the C-3 and C-6 positions can lead to selective inhibition of certain kinases. nih.gov Similarly, the antifungal activity of fluorinated quinoline analogs was found to be highly dependent on the nature and position of substituents on an attached benzoate (B1203000) ring. nih.gov This underscores the principle that a comprehensive SAR understanding requires systematic exploration of various substitution patterns across the entire quinoline scaffold.

| Position of Substitution | Type of Substituent | Observed Impact on SAR |

|---|---|---|

| C-3 and C-6 | Various functional groups | Modulation of kinase selectivity in imidazo[4,5-c]quinolines. nih.gov |

| Benzoate moiety in fluorinated quinolines | Different substitutions | Significant influence on antifungal activity. nih.gov |

| C-8 | Heteroatoms | Regioselective functionalization influencing molecular properties. acs.org |

Conformational Analysis and Bioactive Conformations in Relation to SAR

The biological activity of a flexible molecule like a this compound derivative is intrinsically linked to its three-dimensional conformation. emory.edu While a 2D structure provides information about the connectivity of atoms, it is the molecule's preferred 3D shape, or bioactive conformation, that dictates how it fits into the binding site of a biological target.

The bioactive conformation is the specific low-energy conformation that the molecule adopts when it binds to its target. Identifying this conformation is a key goal of SAR studies, as it provides a template for the design of new analogs with improved affinity and selectivity. For instance, a molecule might have several low-energy conformations in solution, but only one of these may be responsible for its biological activity. Understanding the factors that stabilize the bioactive conformation, such as intramolecular hydrogen bonds or favorable steric interactions, can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to a significant increase in potency. Molecular dynamics simulations can also be employed to assess the stability of a ligand within a binding pocket and how its conformation adapts to maintain favorable interactions. nih.gov

Mechanistic Studies of Biological Activities Associated with the 6 Fluoro 2,8 Dimethylquinolin 4 Amine Scaffold

Research into Antimicrobial and Antibacterial Mechanisms of Action

The quinoline (B57606) scaffold, particularly its fluorinated derivatives, is well-known for its potent antibacterial effects. The mechanisms of action are primarily centered on the disruption of essential bacterial enzymes and cellular processes.

Derivatives based on the quinoline scaffold are recognized for their potent inhibitory action against two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, while topoisomerase IV's primary role is to separate (decatenate) interlinked daughter chromosomes following replication. nih.gov

The key mechanism of action involves the stabilization of a ternary complex between the quinoline compound, the topoisomerase enzyme, and the bacterial DNA. nih.gov This trapping of the enzyme-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. nih.gov The resulting DNA damage triggers a cascade of cellular responses, including the induction of the SOS response, a rapid halt in DNA synthesis, and ultimately, bacterial cell death. nih.gov In many gram-negative bacteria, DNA gyrase is the primary target, while in several gram-positive bacteria, topoisomerase IV is the initial site of inhibition. nih.gov

The emergence of drug-resistant bacterial strains necessitates ongoing research into novel antimicrobial agents. The efficacy of quinoline derivatives against such strains is a key area of investigation. Resistance to this class of compounds often arises from specific mutations in the genes that encode their target enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. nih.gov These mutations typically occur in a highly conserved area known as the quinolone resistance-determining region (QRDR). nih.gov

Studies on clinical isolates of Proteus mirabilis, a common cause of urinary tract infections, have identified specific mutations associated with reduced susceptibility and high-level resistance to fluoroquinolones. nih.gov Double mutations affecting both GyrA and ParC are commonly linked to decreased susceptibility. nih.gov Interestingly, in P. mirabilis, mutations in gyrB are frequently associated with high-level resistance, a pattern not as commonly observed in other bacterial species. nih.gov This highlights the importance of understanding species-specific resistance mechanisms.

Table 1: Correlation of Amino Acid Changes in QRDRs with Fluoroquinolone MICs for P. mirabilis Isolates Data adapted from a study on clinical isolates of Proteus mirabilis. nih.gov

| GyrA Change | ParC Change | GyrB Change | Ciprofloxacin (B1669076) MIC (μg/ml) | Levofloxacin MIC (μg/ml) | Moxifloxacin MIC (μg/ml) |

|---|---|---|---|---|---|

| S83I | S80R | - | 1 | 1 | 0.5 |

| S83R | S80I | - | 2 | 2 | 1 |

| S83I | S80R | S464Y | 16 | 16 | 8 |

| S83I | S80R | S464F | 32 | 32 | 16 |

| S83I | S80R | E466D | 64 | 64 | 32 |

While the primary targets are topoisomerases, research into other potential bacterial targets continues. However, specific mechanistic studies detailing the interaction of 6-Fluoro-2,8-dimethylquinolin-4-amine with Penicillin-Binding Protein 2a (PBP2a), the protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), are not extensively documented in the reviewed literature.

Compounds based on the fluoroquinolone scaffold are integral second-line agents in the treatment of tuberculosis, caused by Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net Their mechanism of action in Mtb also involves the inhibition of DNA gyrase. nih.gov The lipophilic nature of these compounds is thought to aid their permeation across the complex, lipid-rich cell wall of Mtb. nih.gov

Metabolomic studies on Mtb treated with fluoroquinolones like ciprofloxacin have revealed significant alterations in key metabolic pathways. These studies indicate an inhibition of the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle, evidenced by the accumulation of metabolites like malic acid. nih.gov Furthermore, disruptions in fatty acid, myo-inositol, and triacylglycerol metabolism suggest that these compounds also impact the integrity of the Mtb cell wall. nih.gov The observed changes in the pentose (B10789219) phosphate (B84403) pathway and glycerol (B35011) metabolism point towards a cellular response aimed at repairing the DNA damage caused by the drug. nih.gov Similarly, studies on other quinolone derivatives have shown that their antimycobacterial activity is linked to effects on the cell wall and DNA metabolism, potentially through the disruption of fatty acid and amino acid metabolism, as well as the urea (B33335) cycle. nih.gov

Research into Antifungal Mechanisms of Action

While the antibacterial properties of the quinoline scaffold are well-established, detailed research specifically elucidating the antifungal mechanisms of action for this compound is not extensively covered in the available scientific literature. Antifungal research often focuses on different cellular targets and pathways than those typically associated with quinolone antibacterials, such as ergosterol (B1671047) biosynthesis or cell wall chitin (B13524) synthesis. One related area of research involves the enzyme 6,7-dimethyl-8-ribityllumazine (B135004) synthase, which is part of the riboflavin (B1680620) biosynthesis pathway in microorganisms, but direct inhibition by this specific fluoroquinoline has not been demonstrated. ebi.ac.uk

Research into Anticancer and Antiproliferative Mechanisms

The quinoline core is also a feature in many compounds investigated for their anticancer potential. The mechanisms are diverse, often involving the inhibition of enzymes crucial for the rapid proliferation of cancer cells.

A primary molecular target for the anticancer activity of certain quinoline derivatives is Dihydroorotate (B8406146) Dehydrogenase (DHODH). nih.gov DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway—the conversion of dihydroorotate to orotate. nih.gov This pathway is essential for producing the building blocks (e.g., UMP) required for RNA and DNA synthesis. nih.gov

Cancer cells, particularly those in hematologic malignancies like acute myeloid leukemia (AML), often exhibit a heightened dependence on de novo pyrimidine synthesis for their survival and proliferation. nih.gov Inhibition of DHODH by quinoline-based compounds effectively blocks this pathway, leading to a depletion of the intracellular pyrimidine pool. nih.gov This pyrimidine starvation impairs protein synthesis, halts cell cycle progression, and ultimately induces apoptosis and differentiation in leukemic cells. nih.gov

Research into other potential enzymatic targets for the this compound scaffold is ongoing. While other kinase inhibitors have been developed for cancer therapy, specific data detailing the potent and direct inhibition of phosphodiesterase 4 (PDE4), PIM kinase, or Glycogen Synthase Kinase β (GSKβ) by this particular compound is limited in the reviewed sources. However, studies on other structurally related fluoroquinolones have demonstrated anticancer activity through the induction of apoptosis mediated by the activation of caspases, such as caspase-9 and caspase-3. nih.gov

Modulation of Cell Growth, Induction of Apoptosis, and Regulation of Cell Cycle Progression

While direct studies on this compound are limited, research on analogous quinoline structures provides significant insights into its potential mechanisms of action in cancer cells. Quinoline derivatives have been shown to exert antiproliferative effects through the induction of apoptosis and dysregulation of the cell cycle.

For instance, certain quinoline-chalcone derivatives have been found to induce cell cycle arrest at the G2/M phase. nih.govacs.org This is a critical checkpoint in cell division, and its disruption can lead to programmed cell death, or apoptosis. The mechanism often involves the depolarization of mitochondria and the generation of reactive oxygen species (ROS), which are key events in the apoptotic cascade. nih.gov

Furthermore, the interface between apoptosis and the cell cycle is tightly regulated by proteins such as survivin, an inhibitor of apoptosis that is often overexpressed in cancer. Survivin's function is modulated by phosphorylation, a process that can be influenced by small molecules. nih.gov It is plausible that quinoline derivatives could interfere with such signaling pathways, thereby promoting apoptosis in cancer cells.

Table 1: Effects of Quinoline Derivatives on Cell Growth and Apoptosis

| Compound Class | Observed Effect | Mechanism |

| Quinoline-Chalcone Derivatives | G2/M cell cycle arrest, induction of apoptosis | Mitochondrial depolarization, ROS generation |

| General Quinoline Derivatives | Antiproliferative activity | Potential interference with apoptosis-regulatory proteins like survivin |

Investigations into Interactions with Microtubule Dynamics and Related Cellular Processes

A significant mechanism by which certain quinoline derivatives exhibit their antitumor activity is through the inhibition of microtubule polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their disruption can lead to mitotic arrest and subsequent apoptosis.

Studies on novel quinoline-chalcone derivatives have demonstrated that these compounds can bind to the colchicine (B1669291) site on tubulin, the protein subunit of microtubules. nih.govacs.org This binding prevents the polymerization of tubulin into microtubules, thus halting the cell cycle and inducing cell death. Similarly, other quinoline derivatives have been designed as tubulin polymerization inhibitors, showing efficacy in various cancer cell lines. nih.govrsc.org These findings suggest that the this compound scaffold could potentially be developed into a potent antitumor agent by targeting microtubule dynamics.

Table 2: Quinoline Derivatives as Microtubule Polymerization Inhibitors

| Compound Type | Target Site | Cellular Effect |

| Quinoline-Chalcone Derivatives | Colchicine binding site of tubulin | Inhibition of microtubule polymerization, G2/M arrest, apoptosis |

| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | Tubulin | Inhibition of microtubule polymerization, cell cycle arrest |

Investigations into Antiviral and Anti-HIV Mechanisms

The quinoline scaffold is a well-established pharmacophore in antiviral drug discovery, with several derivatives showing potent activity against a range of viruses, including the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The mechanisms of action are varied, but a primary target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome. nih.gov

While direct evidence for this compound is not yet available, the broader class of quinoline derivatives has been shown to inhibit HIV-1 RT. nih.gov Another important anti-HIV mechanism for some quinoline-based compounds is the antagonism of the CXCR4 receptor, a co-receptor that facilitates HIV entry into host cells. mdpi.com The development of elvitegravir, a quinolone derivative that is a potent HIV integrase inhibitor, further underscores the potential of this scaffold in anti-HIV therapy. researchgate.net

Table 3: Anti-HIV Mechanisms of Quinoline Derivatives

| Mechanism of Action | Target | Example Compound Class |

| Reverse Transcriptase Inhibition | HIV-1 Reverse Transcriptase | 4-oxoquinoline ribonucleosides |

| Co-receptor Antagonism | CXCR4 | Isoquinoline-based derivatives |

| Integrase Inhibition | HIV Integrase | Quinolone derivatives (e.g., Elvitegravir) |

Exploration of Antiparasitic and Leishmanicidal Mechanisms of Action

Fluoroquinolones, a class of compounds structurally related to this compound, have demonstrated significant activity against various parasites, including Leishmania species. nih.govnih.gov The primary mechanism of action for fluoroquinolones in bacteria is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. youtube.comyoutube.com It is proposed that a similar mechanism may be at play in their leishmanicidal activity. nih.gov

Studies on specific fluoroquinoline derivatives have shown that they can induce mitochondrial oxidative stress in Leishmania parasites. nih.gov This leads to an increase in reactive oxygen species, alterations in the mitochondrial membrane potential, and ultimately, parasite cell death. The selective toxicity of these compounds towards the parasite over host cells makes them attractive candidates for the development of new antiparasitic drugs. nih.govnih.gov

Table 4: Leishmanicidal Mechanisms of Fluoroquinoline Derivatives

| Mechanism | Effect on Parasite |

| Inhibition of DNA Gyrase/Topoisomerase | Disruption of DNA replication and repair |

| Induction of Mitochondrial Oxidative Stress | Increased ROS production, altered mitochondrial membrane potential, cell death |

Computational Chemistry and Molecular Modeling for 6 Fluoro 2,8 Dimethylquinolin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein, to form a stable complex. These simulations are crucial in drug discovery for estimating the strength of the binding affinity and visualizing the intricate network of interactions that stabilize the ligand-target complex.

The binding mode of 6-Fluoro-2,8-dimethylquinolin-4-amine to a target protein is characterized by a variety of non-covalent interactions. These interactions are fundamental to the stability of the ligand-protein complex and are the focus of molecular docking studies. The primary types of interactions predicted for this compound include:

Hydrogen Bonding: The nitrogen atom within the quinoline (B57606) ring and the highly electronegative fluorine atom at the 6-position can act as hydrogen bond acceptors. The amine group at the 4-position can act as a hydrogen bond donor. These interactions are critical for the specificity of binding, as seen in related compounds where a hydrogen bond to a conserved acidic residue like glutamic acid is vital for high binding affinity.

Hydrophobic Interactions: The methyl groups at the 2- and 8-positions, along with the aromatic quinoline core, contribute to the molecule's hydrophobicity. cambridgemedchemconsulting.com These groups are likely to interact favorably with nonpolar amino acid residues in the binding pocket of a target protein, a phenomenon known as the hydrophobic effect, which is a major driving force in protein folding and ligand binding. cambridgemedchemconsulting.comnih.gov

Halogen Bonds: The fluorine atom at the C-6 position can participate in halogen bonding. This is an interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic partner like a carbonyl group. cambridgemedchemconsulting.com While fluorine's ability to form these bonds is debated, it can engage in favorable interactions with both polar and hydrophobic groups within a protein. cambridgemedchemconsulting.com

A typical computational workflow to identify this binding network would involve molecular docking to predict the initial binding pose, followed by molecular dynamics (MD) simulations to assess the stability of the complex and observe the dynamics of these intermolecular interactions over time.

Computational methods are employed to predict the binding affinity of this compound to its target. Techniques such as Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) and Thermodynamic Integration with Enhanced Sampling (TIES) can provide quantitative predictions of binding free energies. nih.gov While specific binding affinity data for this exact compound is not publicly available, studies on similar compounds demonstrate a strong correlation between predicted and experimental binding affinities. nih.gov For instance, a study on bromodomain inhibitors showed a Spearman correlation of 0.92 between TIES predictions and experimental data. nih.gov

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor feature (from the quinoline nitrogen and fluorine).

A hydrogen bond donor feature (from the 4-amine group).

A hydrophobic/aromatic feature (from the quinoline ring system).

Additional hydrophobic features (from the two methyl groups).

Such models are instrumental in virtual screening campaigns to identify new molecules with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structure of a molecule dictates its activity and properties.

While specific QSAR models for this compound have not been detailed in the available literature, the methodology is well-established. The process involves compiling a dataset of related compounds with known biological activities. Statistical methods, such as partial least squares (PLS), are then used to develop a model that can predict the activity of new, untested compounds based solely on their chemical structure. nih.govnih.gov

These predictive models are invaluable for guiding molecular design. For example, if a QSAR model indicates that increased hydrophobicity at a particular position enhances activity, medicinal chemists can synthesize new analogs with bulkier, more lipophilic substituents at that position. This iterative process of prediction, synthesis, and testing accelerates the discovery of more potent and selective compounds.

QSAR models identify key physicochemical descriptors that influence the biological activity of a compound series. These descriptors are numerical representations of various molecular properties. For a class of compounds including this compound, important descriptors would likely include:

| Descriptor Category | Specific Descriptors | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Reflects the electronic distribution and potential for electrostatic interactions. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and polarizability of the molecule, affecting how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity, which influences membrane permeability and hydrophobic interactions. |

A hypothetical QSAR study on quinoline derivatives might reveal that a certain range for LogP is optimal for activity, and that the presence of a hydrogen bond acceptor at position 6 is crucial. This information provides a clear roadmap for designing improved analogs.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules at the quantum mechanical level. nih.gov These calculations provide deep insights into a molecule's stability, reactivity, and spectroscopic properties. nih.gov

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy arrangement of its atoms.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Predict Reactivity: The distribution of electron density across the molecule, influenced by the electron-withdrawing fluorine and nitrogen atoms and the electron-donating methyl groups, governs its reactivity. DFT can map out the electrostatic potential to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting how it will interact with other molecules.

These quantum chemical studies provide a fundamental understanding of the intrinsic properties of this compound, which underpins the higher-level observations from molecular docking and QSAR studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential Maps for Reactive Sites

Understanding the electronic landscape of a molecule is crucial for predicting its chemical reactivity and stability. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are fundamental computational tools used for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comrsc.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable.

For this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring system and the amino group, while the LUMO would also be delocalized over the aromatic system. researchgate.net The presence of the electron-donating amino and methyl groups and the electronegative fluorine atom significantly influences the energies of these orbitals. Density Functional Theory (DFT) calculations are typically employed to determine these values. researchgate.netrsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties of Quinoline Derivatives

| Property | Quinoline | 8-Hydroxy-2-methylquinoline | 2-Chloro-8-methylquinoline |

|---|---|---|---|

| E_HOMO (eV) | -6.65 | -5.99 | -6.58 |

| E_LUMO (eV) | -1.18 | -1.12 | -1.54 |

| Energy Gap (ΔE) (eV) | 5.47 | 4.87 | 5.04 |

Note: These values are for illustrative purposes based on related compounds and are not the specific calculated values for this compound. Data is derived from principles discussed in cited literature.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, favorable for electrophilic attack), and blue signifies the most positive potential (electron-poor, favorable for nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

In an MEP map of this compound, the most negative regions (red) would be anticipated around the highly electronegative nitrogen atom of the quinoline ring, the nitrogen of the 4-amino group, and the fluorine atom. These sites are the most likely to interact with electrophiles. The most positive regions (blue) would be located on the hydrogen atoms of the amino group, marking them as the primary sites for interaction with nucleophiles.

Computational Prediction of Spectroscopic Signatures for Structural Confirmation

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which serves as a crucial tool for structural elucidation and confirmation alongside experimental results. pec.ac.in

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard application. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgnih.gov Similarly, by computing the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated.

Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and to study its binding to a biological target, such as a protein or enzyme. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. mdpi.com

When studying the interaction of this compound with a potential protein target, MD simulations can elucidate the stability of the ligand-protein complex. Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over the simulation time. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. nih.gov

Intermolecular Interactions: Analysis of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and protein residues provides a detailed picture of the binding mode and affinity. researchgate.netnih.gov

For example, MD simulations of other quinoline derivatives have been used to confirm stable binding within the active sites of targets like proteases and kinases, validating docking results and providing insights into the specific interactions that anchor the ligand. mdpi.comnih.gov

Virtual Screening and De Novo Design Approaches for the Discovery of Novel Analogs

Computational techniques are instrumental in the discovery of new molecules with desired properties, and the scaffold of this compound is an excellent starting point for such explorations.

Virtual Screening

Virtual screening is a computational method used to search vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net This process can be either structure-based, where compounds are "docked" into the 3D structure of a target protein, or ligand-based, where new compounds are sought based on similarity to known active molecules. Using the this compound structure as a query, researchers can screen large databases for analogs with potentially improved activity or better pharmacokinetic profiles. nih.govtandfonline.com

De Novo Design

De novo design is a more creative computational approach where novel molecules are constructed piece by piece within the constraints of a target's binding site. mdpi.com Starting with a core scaffold like this compound placed in a protein's active site, algorithms can add, grow, or link chemical fragments to design new molecules with optimal interactions. This method allows for the exploration of novel chemical space and the creation of highly specialized ligands designed for a specific purpose. mdpi.comsemanticscholar.org Both virtual screening and de novo design significantly accelerate the hit-to-lead optimization phase in drug discovery.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Fluoro-2,8-dimethylquinolin-4-amine. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a wealth of structural information. The protons of the two methyl groups at positions 2 and 8 would appear as distinct singlets in the aliphatic region of the spectrum. The aromatic protons on the quinoline (B57606) core would exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The position and multiplicity of these signals are crucial for confirming the substitution pattern of the quinoline ring.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. For instance, the carbons of the methyl groups would appear at high field, while the aromatic and heterocyclic carbons would resonate at lower fields. The carbon atoms directly bonded to the fluorine and nitrogen atoms would show characteristic shifts due to the electronegativity of these heteroatoms.

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. The ¹⁹F NMR spectrum would typically show a single resonance for the fluorine atom at position 6. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern on the aromatic ring.

Table 1: Representative NMR Data for this compound (Note: The following data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.5 | s | C2-CH₃ |

| ¹H | ~2.6 | s | C8-CH₃ |

| ¹H | ~6.5 | s | C3-H |

| ¹H | ~7.0-7.5 | m | Aromatic-H |

| ¹³C | ~20-25 | - | C2-CH₃, C8-CH₃ |

| ¹³C | ~100-160 | - | Aromatic/Heterocyclic C |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound.

IR Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-F stretching vibration would likely appear as a strong band in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C-C bonds of the aromatic ring, which often give rise to strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of its molecular formula, C₁₁H₁₁FN₂. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Typical) |

|---|

X-ray Crystallography for Three-Dimensional Molecular Structure and Solid-State Conformation Elucidation, including Co-crystal Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation in the solid state and any intermolecular interactions, such as hydrogen bonding, that may be present. Co-crystal analysis, where the compound is crystallized with another molecule, can also be used to study non-covalent interactions and potentially modify the physical properties of the solid.

Advanced Chromatographic and Other Separation Techniques for Isolation, Purification, and Purity Determination (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be readily detected.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for both the purification and quantitative analysis of this compound. Using a suitable column and mobile phase, HPLC can separate the target compound from any impurities with high resolution. The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Fluorine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Fluoro-2,8-dimethylquinolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example, analogous quinolin-4-amine derivatives are synthesized by reacting halogenated precursors (e.g., 4-chloroquinoline) with amines under reflux in polar solvents like ethanol or N-methylpyrrolidone (NMP) . Key variables include temperature (80–120°C), solvent choice (NMP enhances solubility of aromatic amines), and stoichiometry of amine reagents. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation . Characterization via ¹H/¹³C NMR and mass spectrometry confirms regioselective substitution at the 4-position .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Distinct signals for the amino group (δ 5.2–6.0 ppm, broad singlet) and aromatic protons (δ 7.0–8.5 ppm, split due to fluorine coupling). Fluorine’s electronegativity deshields adjacent protons, causing characteristic splitting .

- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine substituent’s position .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (calculated for C₁₁H₁₂FN₂: 191.0984) and fragments indicative of methyl and fluoro group loss .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

- Methodological Answer : A gradient of ethyl acetate/hexanes (10–40% EtOAc) or dichloromethane/methanol (1–5% MeOH) is effective. Polar modifiers like triethylamine (0.1–1%) improve separation by reducing tailing caused by amine group interactions with silica . For stubborn impurities, preparative HPLC with C18 columns and acetonitrile/water (0.1% TFA) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,8-dimethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methyl groups at positions 2 and 8 create steric hindrance, limiting accessibility to the quinoline core. For Suzuki-Miyaura couplings, bulky palladium ligands (e.g., SPhos) improve efficiency by mitigating steric clashes. Electronically, the electron-donating methyl groups slightly deactivate the ring, necessitating higher temperatures (100–120°C) for reactions like Buchwald-Hartwig amination . Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimalarial vs. anticancer activity)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Antimalarial assays (e.g., SYBR Green I-based parasite growth inhibition) may show IC₅₀ values <1 µM, but cytotoxicity in mammalian cells (e.g., HepG2) must be ruled out via MTT assays .

- Anticancer activity depends on substituent polarity: The fluoro group enhances membrane permeability, while dimethyl groups may reduce solubility, requiring formulation with DMSO or cyclodextrins .

- Dose-response validation using orthogonal assays (e.g., SPR for target binding) clarifies mechanism-specific effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for kinase targets?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 4-amino position (e.g., morpholinoethyl, tert-butyl) to probe kinase ATP-binding pockets. Analogs with bulkier groups show enhanced selectivity for PI3Kδ over PI3Kγ .

- Fluorine Scanning : Replace the 6-fluoro group with Cl/Br to assess halogen bonding’s role in target engagement .

- Biological Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Co-crystallization with targets (e.g., EGFR T790M) validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.